molecular formula C22H16ClNOS B4775240 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide

Cat. No. B4775240
M. Wt: 377.9 g/mol
InChI Key: ZYCZPFIHTNMSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide, also known as CTB or Compound 32, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide acts as a partial agonist at the dopamine D3 receptor. It has been shown to stimulate the release of dopamine in the brain, which may be responsible for its effects on behavior. 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide also has activity at the sigma-1 receptor, although the exact mechanism of action at this receptor is not well understood.
Biochemical and Physiological Effects
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide has been shown to have a variety of effects on behavior in animal studies. It has been shown to reduce cocaine self-administration and cocaine-induced reinstatement of drug-seeking behavior. 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide has also been shown to reduce anxiety-like behavior in mice. In addition, 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide has been shown to have antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying this receptor and its role in behavior. However, one limitation of using 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide is its relatively low potency compared to other compounds that target the dopamine D3 receptor. This may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide. One area of interest is its potential use as a treatment for drug addiction. Its ability to reduce cocaine self-administration and reinstatement of drug-seeking behavior make it a promising candidate for further study in this area. Another area of interest is its potential use as an antidepressant. Its antidepressant-like effects in animal models suggest that it may have potential as a treatment for depression. Finally, further research is needed to better understand the mechanism of action of 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide at the sigma-1 receptor, which may have implications for its use in treating neurological disorders.

Scientific Research Applications

3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide has been studied for its potential use as a tool compound in scientific research. It has been shown to bind to the dopamine D3 receptor with high affinity and selectivity, making it a useful tool for studying this receptor. 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide has also been used in studies of the dopamine D2 receptor and the sigma-1 receptor.

properties

IUPAC Name

N-benzhydryl-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNOS/c23-19-17-13-7-8-14-18(17)26-21(19)22(25)24-20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCZPFIHTNMSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide
Reactant of Route 5
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide
Reactant of Route 6
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.